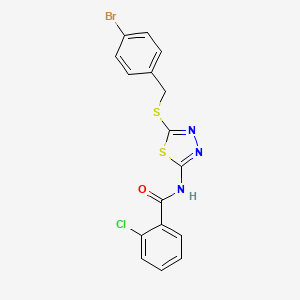![molecular formula C17H16F3N5O2S B2838417 1-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034328-77-1](/img/structure/B2838417.png)
1-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several notable functional groups, including a benzo[d]thiazole, a piperidine ring, a triazole ring, and a trifluoromethyl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecule contains several heterocyclic rings (benzo[d]thiazole and triazole), which are likely to influence its chemical behavior and interactions with biological targets. The trifluoromethyl group is a common bioisostere in medicinal chemistry, often used to modulate the molecule’s lipophilicity and electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the triazole ring might participate in reactions with electrophiles, and the piperidine nitrogen could act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple nitrogen atoms and the trifluoromethyl group could impact its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Quorum Sensing Inhibitors
Compounds with a benzo[d]thiazole core have been evaluated for their growth inhibitory activities toward Pseudomonas aeruginosa . These compounds have shown promising quorum-sensing inhibitor activities, which could be useful in the development of novel antimicrobial agents .
Anti-Biofilm Formation
Some benzo[d]thiazole derivatives have shown moderate anti-biofilm formation activity against Pseudomonas aeruginosa . This suggests potential applications in preventing biofilm formation, a common problem in medical devices and industrial processes .
Synthetic Intermediates
2-Thio-substituted benzothiazoles are useful synthetic intermediates . They can be used in the synthesis of diverse benzo[d]thiazole derivatives via metal-free reductive coupling .
Biologically Active Compounds
Benzo[d]thiazole derivatives have been found to be promising biologically active compounds . They have been used in the development of new drugs for antimicrobial treatments .
Agricultural Chemicals
Benzothiazole derivatives have shown a broad spectrum of agricultural biological activities, such as antibacterial, antiviral, and herbicidal activities . They are important structures in the discovery of new agrochemicals .
Anti-Cancer Agents
Benzothiazole compounds have shown potential anti-cancer activities . They play an important role in the field of medicinal chemistry and offer a wide range of biological activities .
Anti-Inflammatory Agents
Benzothiazole compounds have demonstrated anti-inflammatory activities . They could be used in the development of new drugs for treating inflammatory diseases .
Enzyme Inhibitors
Benzothiazole compounds have been found to inhibit several enzymes . This makes them potential candidates for the development of new drugs targeting specific enzymes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2S/c1-23-15(17(18,19)20)22-25(16(23)27)11-4-6-24(7-5-11)14(26)10-2-3-12-13(8-10)28-9-21-12/h2-3,8-9,11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMRYJMKLQBCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-fluorobenzamide](/img/structure/B2838338.png)
![Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2838340.png)
![5-[(Z)-(4-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one](/img/structure/B2838341.png)
![N-[[4-[4-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2838343.png)
![9-[Bromo(phenyl)methylene]-9H-fluorene](/img/structure/B2838345.png)
![4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2838347.png)

![1-(3-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2838349.png)
![5-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2838352.png)


![4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide](/img/structure/B2838357.png)